molecular formula C13H14BrIN2O2 B6198597 tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate CAS No. 2243713-08-6

tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate

Cat. No.: B6198597
CAS No.: 2243713-08-6
M. Wt: 437.1
InChI Key:
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Description

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Halogenation: The introduction of bromine and iodine atoms can be achieved through selective halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while iodination can be carried out using iodine or N-iodosuccinimide (NIS).

    Esterification: The final step involves the esterification of the indazole derivative with tert-butyl bromoacetate under basic conditions, typically using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms on the indazole ring make it susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the indazole nitrogen, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed to modify the functional groups attached to the indazole ring.

    Coupling Reactions: The presence of halogens makes this compound a good candidate for palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-CPBA in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-indazole derivative, while a Suzuki coupling could introduce an aryl group at the halogenated position.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its halogenated positions allow for further functionalization through various coupling reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, indazole derivatives are known for their diverse pharmacological activities. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of halogens might enhance its binding affinity to biological targets, increasing its efficacy.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and dyes. Its unique structure might impart desirable properties like thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The halogen atoms could play a role in enhancing binding interactions through halogen bonding or by increasing the lipophilicity of the molecule, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(6-bromo-1H-indazol-1-yl)acetate: Lacks the iodine atom, which might affect its reactivity and biological activity.

    tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate: Lacks the bromine atom, potentially altering its chemical properties and applications.

    tert-Butyl 2-(6-chloro-3-iodo-1H-indazol-1-yl)acetate: Substitution of bromine with chlorine could change its reactivity and interaction with biological targets.

Uniqueness

The combination of bromine and iodine atoms in tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate makes it unique, as it offers multiple sites for functionalization and potential for diverse chemical reactions. This dual halogenation can enhance its utility in synthetic chemistry and its potential efficacy in biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate involves the reaction of tert-butyl 2-(6-bromo-1H-indazol-1-yl)acetate with iodine in the presence of a base to form tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate.", "Starting Materials": [ "tert-butyl 2-(6-bromo-1H-indazol-1-yl)acetate", "iodine", "base" ], "Reaction": [ "To a solution of tert-butyl 2-(6-bromo-1H-indazol-1-yl)acetate in a suitable solvent, add iodine and a base.", "Stir the reaction mixture at room temperature for a suitable time.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

2243713-08-6

Molecular Formula

C13H14BrIN2O2

Molecular Weight

437.1

Purity

95

Origin of Product

United States

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